

# Application Notes and Protocols for Geometry Optimization with MOPAC

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing geometry optimization of molecular structures using the MOPAC (Molecular Orbital PACkage) software. This document outlines the theoretical basis, practical implementation, and critical analysis of results, tailored for professionals in computational chemistry and drug development.

# **Introduction to Geometry Optimization**

Geometry optimization is a computational chemistry technique used to find the most stable three-dimensional arrangement of atoms in a molecule.[1] This stable arrangement corresponds to a minimum on the potential energy surface, where the net forces on all atoms are zero.[1] In drug development, accurate molecular geometries are crucial for understanding molecular properties, predicting biological activity, and performing further simulations such as molecular docking.

MOPAC is a widely used semi-empirical quantum mechanics software package that offers a fast and efficient way to perform geometry optimizations, particularly for large systems where ab initio methods would be computationally expensive.[2] It utilizes various semi-empirical Hamiltonians, such as PM7 and AM1, to approximate the Schrödinger equation, allowing for rapid calculations of molecular properties.[2][3]

# **Theoretical Background**



The core of geometry optimization is to locate a stationary point on the potential energy surface (PES) where the gradient (the first derivative of the energy with respect to all atomic coordinates) is zero. MOPAC employs robust algorithms to achieve this, with the default and most recommended being the Baker's Eigenvector Following (EF) method. An alternative, the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is also available.

A true energy minimum is characterized by a zero gradient and all positive second derivatives of the energy (a positive-definite Hessian matrix). This ensures that the found structure is stable in all degrees of freedom. It is crucial to confirm that the optimized geometry corresponds to a true minimum by performing a frequency calculation (using the FORCE keyword), which should yield no imaginary frequencies.

### **MOPAC Input File Preparation**

A MOPAC input file is a simple text file (.mop) that contains the necessary keywords, molecular geometry, and charge/multiplicity information.

#### **Keyword Line**

The first line of the input file specifies the calculation method and other options.

Table 1: Key MOPAC Keywords for Geometry Optimization



Keyword	Description
Hamiltonian	
PM7	The default and recommended semi-empirical method in modern MOPAC versions.
AM1, PM3, MNDO	Other available semi-empirical Hamiltonians.
Optimization	
EF	Uses the Eigenvector Following algorithm for geometry optimization (default).
BFGS	Uses the Broyden–Fletcher–Goldfarb–Shanno algorithm.
GNORM=	Sets the convergence criterion for the gradient norm to n (e.g., GNORM=0.25).
PRECISE	Tightens the convergence criteria for all optimization processes by a factor of 100.
GEO-OK	Overrides some safety checks on the initial geometry.
Other	
CHARGE=	Specifies the total charge of the molecule (e.g., CHARGE=1 for a cation).
SINGLET, DOUBLET, TRIPLET	Specifies the spin multiplicity of the molecule.
BONDS	Requests the printing of the final bond order matrix.
FORCE	Requests a force calculation to determine vibrational frequencies after optimization.

Example Keyword Line:

### **Title and Comment Lines**



The second and third lines are for user-defined titles and comments.

#### **Geometry Specification**

The molecular geometry can be specified in several formats:

- Internal Coordinates (Z-matrix): Defines atoms in terms of bond lengths, bond angles, and dihedral angles relative to previously defined atoms. An optimization flag (1) is used to indicate which parameters should be optimized.
- Cartesian Coordinates: Defines each atom by its X, Y, and Z coordinates.
- Gaussian Z-matrix format: Can be used with the AIGIN keyword.

Example: Water Molecule in Internal Coordinates

# Experimental Protocol: Performing a Geometry Optimization

This protocol outlines the steps to perform a geometry optimization on a molecule using MOPAC.

#### **Step 1: Prepare the Input File**

- Create a new text file with a .mop extension (e.g., molecule.mop).
- On the first line, enter the desired keywords. For a standard optimization, PM7 is a good starting point.
- On the second and third lines, add a title and any comments for your reference.
- Below the comment line, specify the molecular geometry in either internal or Cartesian coordinates.
- Ensure the charge and multiplicity are correctly specified using the CHARGE and relevant spin multiplicity keywords if the molecule is not a neutral singlet.

# **Step 2: Run the MOPAC Calculation**



- Open a terminal or command prompt.
- Navigate to the directory containing your .mop file.
- Execute MOPAC by providing the input file as an argument. The exact command may vary depending on your installation (e.g., /path/to/mopac/MOPAC2016.exe molecule.mop or ./run mopac.sh molecule.mop).

#### **Step 3: Analyze the Output Files**

MOPAC generates several output files. The most important for geometry optimization are:

- .out file: The main output file containing detailed information about the calculation, including the initial and final geometries, heats of formation, and convergence information.
- .arc file (Archive file): A concise summary of the calculation, including the final optimized geometry and key energetic data. This file is often used for visualization with molecular modeling software.

Table 2: Key Information in the MOPAC Output File (.out)

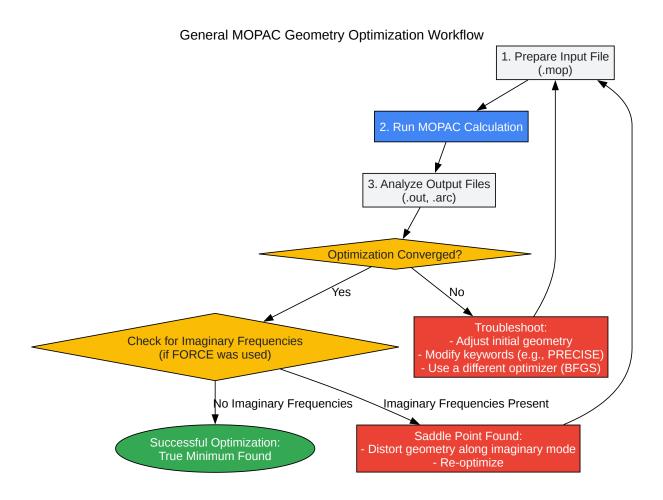


Section	Description
Header	Displays the MOPAC version and the keywords used.
Initial Geometry	Shows the starting geometry as read from the input file.
SCF Calculation	Details of the self-consistent field iterations.
Geometry Optimization	A step-by-step summary of the optimization process, showing the heat of formation and gradient norm at each cycle.
Final Geometry	The optimized molecular geometry in both internal and Cartesian coordinates.
Final Heat of Formation	The calculated heat of formation for the optimized structure.
Gradient Norm	The final gradient norm, which should be close to zero for a successful optimization.
Vibrational Frequencies	If FORCE was requested, this section lists the calculated vibrational frequencies. Imaginary frequencies (negative values) indicate a saddle point, not a true minimum.

# Visualization and Logical Workflows General Geometry Optimization Workflow

The following diagram illustrates the general workflow for performing a geometry optimization with MOPAC.





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Caption: A flowchart of the MOPAC geometry optimization process.

## **Input File Structure**

This diagram shows the logical structure of a MOPAC input file.



#### MOPAC Input File Structure

Line 1: Keywords (e.g., PM7 CHARGE=0 SINGLET)

Line 2: Title (User-defined)

Line 3: Comments (User-defined)

Geometry Specification (Internal or Cartesian Coordinates)

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#### References

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